Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine
Description
Rel-(4aR,7aS)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS: 1630815-42-7) is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to an oxazine moiety. The "Rel" designation specifies the relative stereochemistry at the 4a and 7a positions, which critically influences its three-dimensional conformation and interactions. With a molecular weight of 200.28 g/mol and a purity of 95%, it is typically isolated as a solid .
Properties
IUPAC Name |
(4aR,7aS)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUZDNGNEFEKNJ-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2C1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@@H]2[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2245359-79-7 | |
| Record name | rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolo compound with an oxazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.
Substitution: Substitution reactions can occur at different positions on the oxazine ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine N-oxides, while substitution reactions can produce a wide range of substituted oxazine derivatives .
Scientific Research Applications
Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine has several scientific research applications, including:
Mechanism of Action
The mechanism by which Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Benzyl Derivatives
The most direct structural analog is (4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS: 151213-50-2), which replaces the 4-methyl group with a benzyl substituent. Key differences include:
The benzyl group introduces steric hindrance and aromaticity, which may enhance membrane permeability but reduce metabolic stability compared to the methyl variant .
Core Heterocycle Comparison: Oxazine vs. Pyridazine
The patent compound Methyl (4aR)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate (EP 4 374 877 A2) shares a pyrrolo-fused core but substitutes oxazine with pyridazine.
Research Implications
- Drug Design : The methyl derivative’s compact structure and polarity make it a candidate for central nervous system (CNS) drugs, where lower molecular weight and balanced lipophilicity are advantageous.
- For instance, moxifloxacin’s MIC90 against Streptococcus (0.12–0.5 mg/L) far exceeds ciprofloxacin’s, underscoring the role of substituent optimization .
Biological Activity
Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological mechanisms, and relevant research findings.
- Molecular Formula : C₇H₁₄N₂O
- Molecular Weight : 142.20 g/mol
- CAS Number : 138027-06-2
The compound features a complex ring structure that includes nitrogen and oxygen atoms, characteristic of oxazines, which are known for their diverse applications in medicinal chemistry and materials science .
Synthesis
The synthesis of this compound typically involves cyclization reactions between pyrrole derivatives and oxazine precursors. Common methods include:
- Cyclization under Catalytic Conditions : Utilizing catalysts to promote the cyclization of suitable precursors at elevated temperatures.
- Continuous Flow Synthesis : A scalable method allowing for better control over reaction conditions and resulting in higher yields and purities .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, influencing several cellular processes including:
- Signal Transduction Pathways : Modulating pathways that regulate cellular responses.
- Metabolic Pathways : Affecting the metabolism of cells through enzyme inhibition or activation.
Biological Activity
Research into the biological activity of this compound has indicated potential applications in various therapeutic areas:
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A derivative was tested against a panel of bacteria and demonstrated effectiveness comparable to standard antibiotics.
- Case Study 2 : In vitro studies indicated that the compound inhibits the growth of specific fungal strains.
Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties:
- Mechanism : The compound may induce apoptosis in cancer cells by activating specific apoptotic pathways.
- Case Study 3 : In cell line studies, the compound showed a dose-dependent reduction in cell viability in several cancer types.
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
